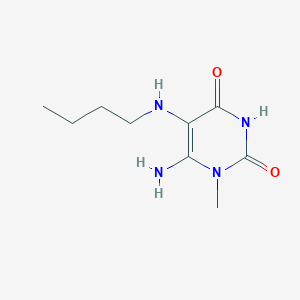

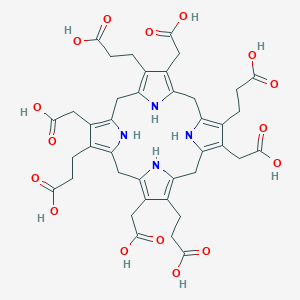

H-Ala-asp-ser-asp-gly-lys-OH

Übersicht

Beschreibung

Synthesis Analysis

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a growing peptide chain attached to insoluble resin beads .Molecular Structure Analysis

The primary structure of a peptide is the sequence of its amino acids. The secondary structure includes alpha-helices and beta-sheets formed by hydrogen bonding. Tertiary structure involves the three-dimensional folding of the peptide, and quaternary structure (if applicable) involves the assembly of multiple peptide chains .Chemical Reactions Analysis

Peptides can undergo various chemical reactions, primarily involving the amino and carboxyl groups at the ends of the peptide, as well as the side chains of the amino acids. These can include acylation, alkylation, and various types of condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence. These can include its molecular weight, isoelectric point, hydrophobicity, and solubility .Wissenschaftliche Forschungsanwendungen

1. Potential Antiallergic Properties

H-Ala-Asp-Ser-Asp-Gly-Lys-OH, a peptide related to immunoglobulin E (IgE), has been investigated for its antiallergic potential. Research conducted by Noguchi, Matsuo, and Ohta (1990) explored the synthesis of this peptide and others with the aim of developing new antiallergic agents. Their findings indicated that H-Ala-Asp-Ser-Asp-Gly-Lys-OH showed potent inhibition against the production of IgE antibody (69.6%) and exhibited a relaxing effect on the smooth muscle contraction of rabbit aorta, highlighting its potential as an antiallergic compound (Noguchi, Matsuo, & Ohta, 1990).

2. Application in Diagonal Electrophoresis for Purification

Milstein (1968) utilized a diagonal-electrophoresis method for purifying serine phosphate peptides, which included sequences similar to H-Ala-Asp-Ser-Asp-Gly-Lys-OH. This method focused on the release of phosphate groups bound to serine and allowed the purification of specific peptides from a complex mixture, demonstrating the utility of this peptide sequence in advanced biochemical separation techniques (Milstein, 1968).

3. Role in Biological Activity Studies

Hayashi et al. (1998) conducted structure-activity relationship studies involving peptides with sequences similar to H-Ala-Asp-Ser-Asp-Gly-Lys-OH. Their research focused on the development of specific antagonists for platelet fibrinogen receptors, illustrating the broader application of such peptide sequences in the study of biological activities and the development of therapeutic agents (Hayashi et al., 1998).

4. Significance in Neuroactive Peptide Research

Zhou et al. (1989) isolated and characterized an anti-epilepsy peptide (AEP) from scorpion venom, which included a sequence closely related to H-Ala-Asp-Ser-Asp-Gly-Lys-OH. This research contributes to the understanding of neuroactive peptides, their structure, and potential therapeutic applications, especially in neurological disorders (Zhou et al., 1989).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N7O12/c1-10(24)18(36)27-13(7-17(34)35)20(38)29-14(9-30)21(39)28-12(6-16(32)33)19(37)25-8-15(31)26-11(22(40)41)4-2-3-5-23/h10-14,30H,2-9,23-24H2,1H3,(H,25,37)(H,26,31)(H,27,36)(H,28,39)(H,29,38)(H,32,33)(H,34,35)(H,40,41)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBUSNQERVCXBG-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-asp-ser-asp-gly-lys-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

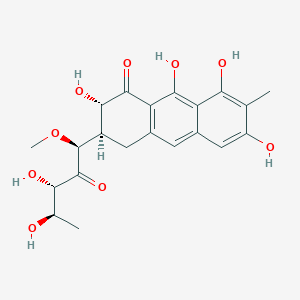

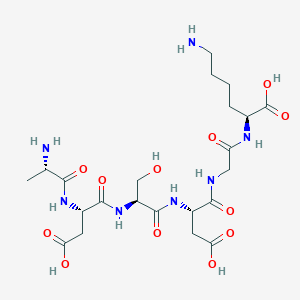

![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)